![molecular formula C16H24N2O4S B7417169 4-[(4-Pyrrolidin-1-ylsulfonylanilino)methyl]oxan-4-ol](/img/structure/B7417169.png)
4-[(4-Pyrrolidin-1-ylsulfonylanilino)methyl]oxan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Pyrrolidin-1-ylsulfonylanilino)methyl]oxan-4-ol is a complex organic compound featuring a pyrrolidine ring, a sulfonyl group, and an oxan-4-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Pyrrolidin-1-ylsulfonylanilino)methyl]oxan-4-ol typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Oxan-4-ol Formation: The oxan-4-ol moiety can be synthesized through the ring-opening of epoxides or other cyclic ethers under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the pyrrolidine-sulfonyl intermediate with the oxan-4-ol derivative using reagents like coupling agents or catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve strong acids or bases, depending on the specific substitution reaction.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Sulfide derivatives.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
4-[(4-Pyrrolidin-1-ylsulfonylanilino)methyl]oxan-4-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological or inflammatory conditions.
Biological Studies: The compound can be used to study the effects of sulfonyl and pyrrolidine groups on biological systems.
Industrial Applications: It may be used in the synthesis of advanced materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 4-[(4-Pyrrolidin-1-ylsulfonylanilino)methyl]oxan-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins. The pyrrolidine ring can enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
4-(Pyrrolidin-1-yl)benzonitrile: Similar in having a pyrrolidine ring but lacks the sulfonyl and oxan-4-ol groups.
4-(Pyrrolidin-1-ylmethyl)phenol: Contains a pyrrolidine ring and a phenol group but lacks the sulfonyl group.
Uniqueness
4-[(4-Pyrrolidin-1-ylsulfonylanilino)methyl]oxan-4-ol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
4-[(4-pyrrolidin-1-ylsulfonylanilino)methyl]oxan-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c19-16(7-11-22-12-8-16)13-17-14-3-5-15(6-4-14)23(20,21)18-9-1-2-10-18/h3-6,17,19H,1-2,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCYZOPXERSOBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NCC3(CCOCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
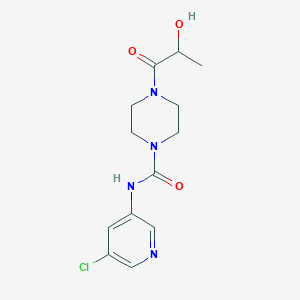
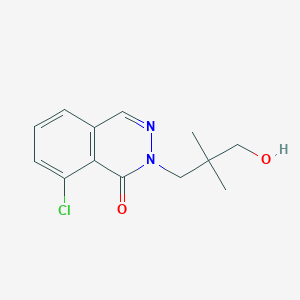
![3-[(6-Methoxyquinolin-4-yl)amino]azepan-2-one](/img/structure/B7417112.png)
![3-Bromo-5-[1-[2-(oxolan-3-yloxy)ethyl]triazol-4-yl]pyridine](/img/structure/B7417116.png)
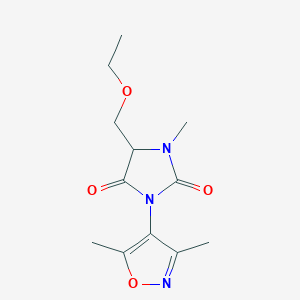
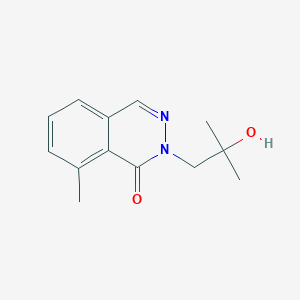
![5-(3-chlorophenyl)-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7417137.png)
![4-(2-Methylpyrazol-3-yl)-1-[2-(oxolan-3-yloxy)ethyl]triazole](/img/structure/B7417138.png)
![N-[3-[(5-tert-butyl-2-methylfuran-3-yl)methylamino]phenyl]methanesulfonamide](/img/structure/B7417151.png)
![3-Fluoro-5-[1-[2-(oxolan-3-yloxy)ethyl]triazol-4-yl]pyridine](/img/structure/B7417154.png)
![5-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]pyrimidine](/img/structure/B7417161.png)
![3-Fluoro-4-[1-[2-(oxolan-3-yloxy)ethyl]triazol-4-yl]pyridine](/img/structure/B7417168.png)
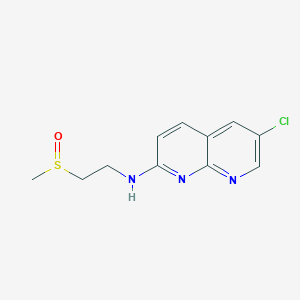
![2-[1-[(1S)-1-(4-fluoro-2-methylphenyl)ethyl]triazol-4-yl]ethanol](/img/structure/B7417188.png)
